molecular formula C11H16N2OS B2568073 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole CAS No. 2198077-07-3

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole

Cat. No.: B2568073
CAS No.: 2198077-07-3
M. Wt: 224.32
InChI Key: ZDYKRQMZRUGPLC-UHFFFAOYSA-N
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Description

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole is a compound that belongs to the class of spirocyclic compounds. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, fused with a spiro[3.3]heptane moiety. The presence of the spirocyclic structure imparts unique physicochemical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with spiro[3.3]heptan-2-ylmethanol in the presence of a base such as sodium hydride can lead to the formation of the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The spirocyclic structure can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole is unique due to its spirocyclic structure combined with a thiadiazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5-(spiro[3.3]heptan-2-ylmethoxy)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-12-13-10(15-8)14-7-9-5-11(6-9)3-2-4-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYKRQMZRUGPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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